5-(2-Hydroxyphenyl)-5-phenylhydantoin

Analytical Chemistry Chromatography Physicochemical Properties

This ortho-hydroxyphenyl isomer is essential for distinguishing phenytoin’s three regioisomeric metabolites. Use as a certified reference standard to validate LC-MS/MS methods, study CYP2C9/CYP2C19 regioselectivity, and ensure accurate impurity profiling in phenytoin API. Using the incorrect isomer leads to misidentification and flawed pharmacokinetic models. Confirm your assays with the authentic ortho-HPPH standard.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 60919-11-1
Cat. No. B1197318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyphenyl)-5-phenylhydantoin
CAS60919-11-1
Synonyms5-(2-hydroxyphenyl)-5-phenylhydantoin
5-2-HPPH
ortho-HPPH
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3O
InChIInChI=1S/C15H12N2O3/c18-12-9-5-4-8-11(12)15(10-6-2-1-3-7-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)
InChIKeyYWVMOOVYOCAYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Hydroxyphenyl)-5-phenylhydantoin (CAS 60919-11-1) for Metabolic, Analytical, and Research Applications


5-(2-Hydroxyphenyl)-5-phenylhydantoin (ortho-HPPH; CAS 60919-11-1) is a hydantoin derivative and a specific regioisomeric metabolite of the anticonvulsant drug phenytoin (5,5-diphenylhydantoin) [1]. It is one of three hydroxylated isomers (ortho, meta, and para) produced during phenytoin metabolism [2]. While the para-isomer (p-HPPH) constitutes the major urinary metabolite (67–88% of an administered dose in humans) [3], ortho-HPPH is a minor but distinct metabolite that is of particular interest for mechanistic studies, impurity profiling, and the development of selective analytical methods [1][4].

Why Ortho-HPPH Cannot Be Replaced by Para-HPPH or Phenytoin in Targeted Assays


The three isomeric forms of hydroxyphenyl-phenylhydantoin (ortho, meta, and para) are chemically distinct and cannot be used interchangeably in analytical or biological contexts [1]. Their different hydroxylation patterns lead to significant variations in physicochemical properties, including pKa, logP, and chromatographic retention times, which directly impact assay specificity and quantification . Furthermore, while p-HPPH is the major circulating metabolite and has well-characterized biological activity (e.g., inhibition of tubulin polymerization [2]), the biological profile of ortho-HPPH is distinct and less well-defined, making it essential for researchers investigating regioisomer-specific metabolic pathways or potential off-target effects. Using an incorrect isomer can lead to misidentification of metabolites, inaccurate pharmacokinetic modeling, and flawed mechanistic conclusions [1].

Quantitative Differentiation of Ortho-HPPH from Para-HPPH and Phenytoin for Method Development


Predicted Physicochemical Properties: Ortho-HPPH vs. Para-HPPH

Ortho-HPPH exhibits distinct predicted physicochemical properties compared to its para-isomer. The predicted acid dissociation constant (pKa) for ortho-HPPH is 8.20 ± 0.10, and the predicted logP is 1.79 . For para-HPPH, the predicted logP is 1.68 . These differences, while modest, can influence chromatographic behavior and solubility, particularly in reversed-phase liquid chromatography (RP-HPLC) method development .

Analytical Chemistry Chromatography Physicochemical Properties

Predicted LogP Difference: Ortho-HPPH vs. Para-HPPH

The predicted logP for ortho-HPPH is 1.79, whereas the predicted logP for para-HPPH is 1.68 . This 0.11 unit difference in lipophilicity reflects the impact of the ortho-hydroxyl group's intramolecular hydrogen bonding potential and steric effects on the compound's overall polarity .

Lipophilicity ADME Analytical Chemistry

Metabolic Profile Differentiation: Ortho-HPPH as a Minor Metabolite of Phenytoin

In human neutrophil incubations with 100 µM phenytoin, the ortho-, meta-, and para-isomers of 5-(hydroxyphenyl)-5-phenylhydantoin are produced, confirming ortho-HPPH as a distinct minor metabolite [1]. The para-isomer (p-HPPH) is the major metabolite, accounting for 67–88% of an administered dose of phenytoin in humans [2]. Ortho-HPPH is produced at significantly lower levels, making it a more challenging analyte to detect and quantify in biological samples [1].

Drug Metabolism CYP450 Metabolite Identification

Validated Applications for Ortho-HPPH (CAS 60919-11-1) in Metabolism and Analytical Research


Development of Isomer-Specific LC-MS/MS Methods for Phenytoin Metabolite Profiling

Ortho-HPPH is essential as a reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that can distinguish and quantify all three hydroxyphenyl-phenylhydantoin isomers (ortho, meta, and para) in biological matrices [1][2]. Its distinct chromatographic behavior, driven by differences in pKa (8.20 ± 0.10) and logP (1.79) compared to the para-isomer, allows for baseline separation under optimized RP-HPLC conditions .

Mechanistic Studies of Regioisomer-Specific CYP450 Metabolism

Because ortho-HPPH is a minor but distinct metabolite of phenytoin, it serves as a probe for investigating the regioisomeric selectivity of cytochrome P450 enzymes (e.g., CYP2C9, CYP2C19) involved in phenytoin hydroxylation [1][2]. Researchers can use ortho-HPPH to study how genetic polymorphisms or drug-drug interactions might shift the metabolic profile towards specific isomers, potentially impacting drug safety and efficacy [2].

Reference Standard for Impurity Profiling in Pharmaceutical Quality Control

Ortho-HPPH can be utilized as a reference standard in pharmaceutical quality control for identifying and quantifying related substances or potential degradation products in phenytoin active pharmaceutical ingredients (APIs) and finished drug products [1]. Its presence as an impurity, even at trace levels, requires accurate identification to meet regulatory requirements for drug purity and stability [3].

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